molecular formula C9H7BrN2 B1603987 3-Bromoquinolin-2-amine CAS No. 36825-31-7

3-Bromoquinolin-2-amine

Cat. No. B1603987
CAS RN: 36825-31-7
M. Wt: 223.07 g/mol
InChI Key: CVEFDUOXWWDNET-UHFFFAOYSA-N
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Description

3-Bromoquinolin-2-amine, also known as 3-BQA, is an organic compound belonging to the class of quinoline derivatives. It is an aromatic heterocyclic compound, with a molecular formula of C9H7BrN2. 3-BQA is a colorless liquid that is slightly soluble in water and has a melting point of 122-124°C. It is a strong base, with a pKa of 11.7 and a pKb of 4.7.

Scientific Research Applications

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous derivatives of bioactive quinolines being synthesized for biological and pharmaceutical activities . Quinoline is considered an essential scaffold for leads in drug discovery .

Quinoline and its derivatives, including 3-Bromoquinolin-2-amine, have a wide range of applications in various scientific fields . Here are some additional applications:

  • Medicinal Chemistry : Quinoline and its derivatives play a major role in medicinal chemistry . They are used as scaffolds for leads in drug discovery . Various selected quinolines and derivatives have potential biological and pharmaceutical activities .

  • Synthetic Organic Chemistry : Quinoline and its derivatives have versatile applications in synthetic organic chemistry . They are used in the synthesis of a wide range of organic compounds .

  • Industrial Chemistry : Quinoline and its derivatives also have applications in industrial chemistry . They are used in the production of dyes, pharmaceuticals, and other industrial chemicals .

  • Green Chemistry : In recent years, there has been a push towards greener and more sustainable chemical processes . Quinoline and its derivatives are being used in alternative reaction methods, including synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

  • Pharmaceuticals : Quinoline and its derivatives are used in the synthesis of various pharmaceuticals . They are used in the production of drugs for a variety of diseases .

  • Biological Activities : Quinoline and its derivatives have been found to have various biological activities . They are used in the development of new therapeutic agents .

Quinoline and its derivatives, including 3-Bromoquinolin-2-amine, have a wide range of applications in various scientific fields . Here are some additional applications:

  • Medicinal Chemistry : Quinoline and its derivatives play a major role in medicinal chemistry . They are used as scaffolds for leads in drug discovery . Various selected quinolines and derivatives have potential biological and pharmaceutical activities .

  • Synthetic Organic Chemistry : Quinoline and its derivatives have versatile applications in synthetic organic chemistry . They are used in the synthesis of a wide range of organic compounds .

  • Industrial Chemistry : Quinoline and its derivatives also have applications in industrial chemistry . They are used in the production of dyes, pharmaceuticals, and other industrial chemicals .

  • Green Chemistry : In recent years, there has been a push towards greener and more sustainable chemical processes . Quinoline and its derivatives are being used in alternative reaction methods, including synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

  • Pharmaceuticals : Quinoline and its derivatives are used in the synthesis of various pharmaceuticals . They are used in the production of drugs for a variety of diseases .

  • Biological Activities : Quinoline and its derivatives have been found to have various biological activities . They are used in the development of new therapeutic agents .

properties

IUPAC Name

3-bromoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEFDUOXWWDNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627504
Record name 3-Bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoquinolin-2-amine

CAS RN

36825-31-7
Record name 3-Bromo-2-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36825-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DA Candito, Y Ye, RV Quiroz… - The Journal of …, 2021 - ACS Publications
… From previous studies, it was known that the 3-bromoquinolin-2-amine fragment was a privileged motif that made several key contacts with the protein, (2) so we needed to ensure that …
Number of citations: 5 pubs.acs.org
J Zang, F Peters, Y Cambet… - Journal of Medicinal …, 2023 - ACS Publications
Nicotinamide adenine dinucleotide phosphate oxidase isoform 2 (NOX2) is an enzymatic complex whose function is the regulated generation of reactive oxygen species (ROS). NOX2 …
Number of citations: 3 pubs.acs.org
C Guo, L Wu, X Zheng, L Zhao, X Hou… - Current Topics in …, 2023 - ingentaconnect.com
… 6) [75] is a tetrahydrofuro[3,4-b]furan nucleoside analog generated by adding a 3bromoquinolin-2-amine fragment and conformationally constraining the bicyclic structure on the basis …
Number of citations: 3 www.ingentaconnect.com

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